molecular formula C19H23N3O4S B2771940 Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203345-33-8

Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2771940
CAS No.: 1203345-33-8
M. Wt: 389.47
InChI Key: TZDFXBAWZSHTNV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, an isoquinoline moiety, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Scientific Research Applications

Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

While specific future directions for this compound are not mentioned, there is ongoing research into the synthesis and potential applications of piperazine derivatives . These compounds are of interest due to their wide range of biological and pharmaceutical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Thioether Formation: The isoquinoline derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetylation: The thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Piperazine Ring Introduction: The acetylated product is then reacted with piperazine to form the final compound.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The thioether linkage may play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate: Unique due to its specific combination of functional groups.

    Other Piperazine Derivatives: Often used in medicinal chemistry for their diverse biological activities.

    Isoquinoline Derivatives: Known for their pharmacological properties, including anticancer and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring, isoquinoline moiety, and ester functional group makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-26-19(24)22-11-9-21(10-12-22)17(23)13-27-18-15-5-4-6-16(25-2)14(15)7-8-20-18/h4-8H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFXBAWZSHTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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